molecular formula C18H23N3OS B2447608 (E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol CAS No. 325471-55-4

(E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol

Cat. No. B2447608
CAS RN: 325471-55-4
M. Wt: 329.46
InChI Key: QCMGDEUWCOQNNB-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
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Scientific Research Applications

Hypochlorite Ion Detection

A study by Yadav et al. (2019) synthesized compounds, including one similar to the chemical , to detect hypochlorite ions in aqueous solutions. These compounds, characterized by spectroscopic techniques and X-ray crystallography, displayed visible color changes upon hypochlorite ion detection, visible to the naked eye. This research highlights the potential application of such compounds in visualizing hypochlorite ions, which are generated endogenously in cells, indicating their utility in biological and environmental monitoring contexts (Yadav et al., 2019).

Metal Ion Sensing

Research by Suman et al. (2019) developed Schiff base compounds, structurally related to the chemical of interest, as fluorescent sensors for metal ions like Al3+ and Zn2+. These molecules exhibited large Stokes shifts and good sensitivity/selectivity towards the metal ions, demonstrating their potential as effective probes for detecting specific metal ions in various environments (Suman et al., 2019).

Fluorescent Derivatives for Bioimaging

Padalkar et al. (2011) synthesized novel fluorescent derivatives, including compounds akin to the specified chemical, showing excited state intra-molecular proton transfer characteristics. These compounds' fluorescence properties, characterized by various spectroscopic analyses, suggest their applicability in bioimaging and photophysical studies, providing tools for understanding biological processes at the molecular level (Padalkar et al., 2011).

Antimicrobial Activity

Vinusha et al. (2015) explored the antimicrobial properties of thiazole-derived Schiff bases, similar to the compound . These compounds exhibited moderate activity against selected bacteria and fungi, suggesting their potential as templates for developing new antimicrobial agents (Vinusha et al., 2015).

DNA and Plasma Protein Probing

Rani et al. (2020) investigated Schiff base ligands and their metal complexes, closely related to the specified chemical, for their ability to probe DNA and plasma proteins. These studies revealed the compounds' potential as DNA probes and anticancer agents, offering insights into designing new chemical probes for biomedical applications (Rani et al., 2020).

properties

IUPAC Name

5-(diethylamino)-2-[(E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-3-21(4-2)14-10-9-13(16(22)11-14)12-19-18-20-15-7-5-6-8-17(15)23-18/h9-12,22H,3-8H2,1-2H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMGDEUWCOQNNB-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=NC3=C(S2)CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/C2=NC3=C(S2)CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.